molecular formula C27H26N2O4S B11574069 Methyl 4-methyl-3-[({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]phenyl}carbonyl)amino]benzoate

Methyl 4-methyl-3-[({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]phenyl}carbonyl)amino]benzoate

Cat. No.: B11574069
M. Wt: 474.6 g/mol
InChI Key: DZIUBNIGYZCFGZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]phenyl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its intricate structure, which includes a thiazolidine ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-[({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]phenyl}carbonyl)amino]benzoate typically involves multiple steps. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The phenyl group is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]phenyl}carbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-3-[({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]phenyl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-methyl-3-[({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]phenyl}carbonyl)amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3-[({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]phenyl}carbonyl)amino]benzoate is unique due to its combination of a thiazolidine ring, phenyl group, and benzoate ester

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

methyl 4-methyl-3-[[4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoyl]amino]benzoate

InChI

InChI=1S/C27H26N2O4S/c1-18-8-9-22(27(32)33-2)16-23(18)28-25(31)20-10-12-21(13-11-20)26-29(24(30)17-34-26)15-14-19-6-4-3-5-7-19/h3-13,16,26H,14-15,17H2,1-2H3,(H,28,31)

InChI Key

DZIUBNIGYZCFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4

Origin of Product

United States

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